2-Methyl-L-cysteine

Overview

Description

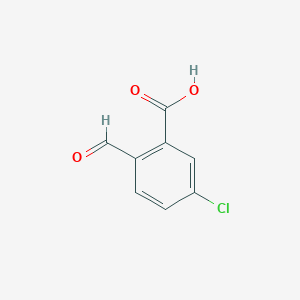

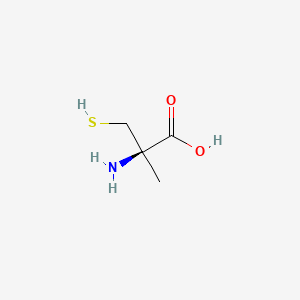

2-Methyl-L-cysteine is an organic compound with the following properties:

- Chemical Formula : C<sub>4</sub>H<sub>10</sub>ClNO<sub>2</sub>S

- IUPAC Name : 2-amino-2-methyl-3-sulfanylpropanoic acid hydrochloride

- Appearance : White to light yellow powder

- Infrared Spectrum : Conforms

- Specific Optical Rotation : +6° to +10° (20°C, 589 nm) (c=1 in water)

Molecular Structure Analysis

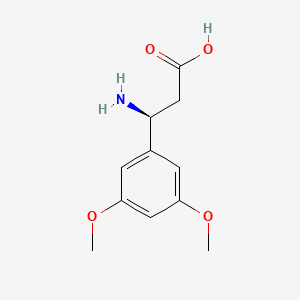

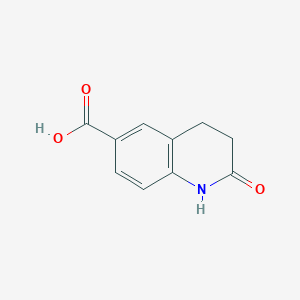

The molecular structure of 2-Methyl-L-cysteine consists of an amino group, a methyl group, and a thiol (sulfanyl) group attached to a propanoic acid backbone. The hydrochloride form enhances solubility.

Physical And Chemical Properties Analysis

- Solubility : Soluble in water

- Stability : Stable under normal conditions

- Melting Point : Not specified

- Boiling Point : Not specified

Scientific Research Applications

Nutritional Implications and Synthesis

2-Methyl-L-cysteine, a derivative of the amino acid L-cysteine, plays a crucial role in cellular homeostasis. It serves as a precursor for protein synthesis and for the production of important compounds like glutathione (GSH), hydrogen sulfide (H₂S), and taurine. L-Cysteine's role in the synthesis of GSH has been widely researched in various pathological conditions, highlighting its significance in therapeutic and nutritional applications to improve health in both animals and humans (Yin et al., 2016).

Medical and Nutritional Therapies

2-Methyl-L-cysteine's use in diet, supplements, or drugs aimed at improving human health or treating diseases has been the focus of extensive research. A vast array of literature from 1950 to 2017 details its application in medicine and nutritional therapies. The rise in publications correlates with the growth of the nutraceutical industry and personalized medicine, though there remains a need for more clinical trial-based studies (Clemente Plaza et al., 2018).

Neurological Implications

The neurotoxicity of L-cysteine, from which 2-Methyl-L-cysteine is derived, has been a subject of study. When administered systemically to rodents, L-cysteine can destroy neurons in various brain regions. This toxicity is primarily mediated through specific glutamate receptors, emphasizing the need to consider its potential involvement in neurodegenerative processes (Olney et al., 1990).

Chemical Synthesis and Application

2-Methyl-L-cysteine has been used in chemical synthesis, particularly in the generation of transient sulfenic acids. These acids add to acceptors, forming sulfoxides that are biologically active and can be isolated in enantiomerically pure form. This illustrates the versatility of L-cysteine derivatives in chemical synthesis and their potential biological applications (Aversa et al., 2005).

Metabolic Responses to L-cysteine Deprivation

The response of organisms to L-cysteine deprivation, which would affect derivatives like 2-Methyl-L-cysteine, has been studied in the context of the protozoan parasite Entamoeba histolytica. Deprivation results in significant effects on glycolysis, amino acid, and phospholipid metabolism, further highlighting the broad metabolic roles of L-cysteine and its derivatives (Husain et al., 2010).

Biomedical Imaging Applications

Cysteine derivatives, including 2-Methyl-L-cysteine, have been explored for biomedical imaging applications. For instance, cysteine-modified nanoparticles have shown promise in enhancing the solubility and biocompatibility of certain materials, opening doors to their use in in vitro and in vivo bioimaging (Wei et al., 2014).

Safety And Hazards

- Safety : As with any chemical compound, handle 2-Methyl-L-cysteine with care. Follow safety protocols when working with it.

- Hazards : No specific hazards reported, but always consult safety data sheets and follow proper handling procedures.

Future Directions

Future research should focus on:

- Biological Activity : Investigate its potential therapeutic applications.

- Synthetic Routes : Develop efficient and scalable synthesis methods.

- Toxicology : Assess its safety profile comprehensively.

Please note that this analysis is based on available information, and further exploration in scientific literature is recommended for a deeper understanding of 2-Methyl-L-cysteine.

properties

IUPAC Name |

(2R)-2-amino-2-methyl-3-sulfanylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H9NO2S/c1-4(5,2-8)3(6)7/h8H,2,5H2,1H3,(H,6,7)/t4-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NZBONMFLYFGTAC-BYPYZUCNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CS)(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@](CS)(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H9NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40433671 | |

| Record name | 2-methylcysteine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40433671 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

135.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Methyl-L-cysteine | |

CAS RN |

22681-73-8 | |

| Record name | 2-methylcysteine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40433671 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Ethyl 6-bromoimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B1588303.png)